molecular formula C11H12BrNO2 B3114376 3-Bromo-4-(cyclobutyloxy)benzenecarboxamide CAS No. 200956-59-8

3-Bromo-4-(cyclobutyloxy)benzenecarboxamide

Cat. No. B3114376
CAS RN: 200956-59-8
M. Wt: 270.12 g/mol
InChI Key: OQXLVEJNTDZNFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-4-(cyclobutyloxy)aniline . The InChI code for this compound is 1S/C10H12BrNO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3,12H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.12 . It has a boiling point of 343.2±22.0 C at 760 mmHg . The compound is stored at 4C and protected from light . and is in liquid form .

Scientific Research Applications

  • Chemical Synthesis and Biological Activity :

    • El-Hashash et al. (2016) conducted a study on the synthesis of dynamic benzoxazinones and quinazolinones from 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one. These compounds are anticipated to have interesting biological activity (El-Hashash, Azab, & Morsy, 2016).
  • Novel Synthesis Techniques :

    • Mevellec and Huet (1995) described a process involving C4-C3 ring contraction, which is a crucial step in synthesizing novel cyclopropane carbocyclic nucleosides (Mevellec & Huet, 1995).
  • Chemoselectivity in Reactions :

    • Derbala (1996) explored the chemoselectivity of 6-bromo-2-methyl-3,1-benzoxazin-4-one towards various nucleophiles, highlighting the compound's unique reactivity and potential applications in synthesizing specific chemical structures (Derbala, 1996).
  • Molecular Assemblies and Dielectric Responses :

    • Shishido et al. (2014) studied the molecular assembly and ferroelectric response of benzenecarboxamides, including derivatives with multiple −CONHC14H29 chains. This research is significant in understanding the material properties and potential applications in electronic devices (Shishido et al., 2014).
  • Synthesis of Pharmaceuticals and Agrochemicals :

    • Verdelet et al. (2011) developed a straightforward synthesis method for 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester. These compounds are key building blocks in the pharmaceutical and agrochemical industries (Verdelet, Mercey, Correa, Jean, & Renard, 2011).
  • Inhibitors of Plasmodium Falciparum Enoyl-ACP Reductase :

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-4-cyclobutyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-6-7(11(13)14)4-5-10(9)15-8-2-1-3-8/h4-6,8H,1-3H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXLVEJNTDZNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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